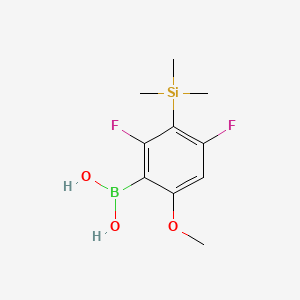

(2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid

Description

(2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid (C₁₀H₁₅BF₂O₃Si, MW: 260.12) is a structurally complex arylboronic acid featuring three distinct substituents:

- 2,4-Difluoro groups: Electron-withdrawing substituents that enhance boronic acid acidity and influence cross-coupling reactivity .

- 6-Methoxy group: An electron-donating group that modulates electronic effects and steric bulk .

- 3-Trimethylsilyl (TMS) group: A hydrophobic, sterically demanding substituent that impacts solubility, stability, and reaction kinetics .

This compound is stored under inert conditions (2–8°C) due to boronic acid sensitivity to moisture and oxidation . Its unique structure positions it as a candidate for specialized applications in Suzuki-Miyaura cross-coupling, sensor development, and medicinal chemistry.

Properties

IUPAC Name |

(2,4-difluoro-6-methoxy-3-trimethylsilylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BF2O3Si/c1-16-7-5-6(12)10(17(2,3)4)9(13)8(7)11(14)15/h5,14-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHLBIFAGPHSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1OC)F)[Si](C)(C)C)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BF2O3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium-catalyzed reaction where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The aryl boronic acid can participate in various substitution reactions, including nucleophilic aromatic substitution, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Chemistry

One of the primary applications of (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds relevant to pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Aryl halide + phenylboronic acid | 85% |

| Nucleophilic Aromatic Substitution | Fluorine substitution with amines | 75% |

Biological Research

The compound has shown potential for modifying biomolecules, facilitating studies on biological pathways and mechanisms. Its ability to form complexes with metal catalysts enhances its utility in synthesizing biologically active compounds.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of boronic acids exhibit moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest significant efficacy compared to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| AN2690 | 0.5 | Candida albicans |

| 1 | 100 | Aspergillus niger |

| 2 | 50 | Bacillus cereus |

Material Science

In material science, (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid is utilized in the production of advanced materials including polymers and electronic components. Its unique structure enhances the properties of materials, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process leads to the formation of a new carbon-carbon bond, with the release of the boron species.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

Electronic and Steric Effects

Oxidation and Hydrolysis Stability

- The TMS group in the target compound reduces hydrolysis rates compared to non-silylated analogs (e.g., (4-Fluoro-3-methoxyphenyl)boronic acid) by sterically hindering water access .

- Oxidation studies on boronic esters () show that substituents like TMS and methoxy can decouple hydrolysis and oxidation rates. For example, neopentyl glycol boronic esters oxidize slower than pinacol esters, suggesting steric bulk in the target compound may similarly delay oxidation .

Suzuki-Miyaura Cross-Coupling

- The TMS group in the target compound may act as a directing group in palladium-catalyzed reactions, enhancing regioselectivity. Similar TMS-containing boronic acids () are used in aryl-aryl couplings, achieving yields >50% under optimized conditions .

- Fluorine substituents improve coupling efficiency with electron-deficient partners, as seen in trifluoromethylphenylboronic acid (), which achieved 63–65% yields in meriolin synthesis .

Sensor Development

Data Tables

Table 1: Key Properties of Comparable Boronic Acids

Biological Activity

Overview

(2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid is an organoboron compound that has gained attention in organic chemistry for its applications in various synthetic processes, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring both fluorine and methoxy substituents along with a trimethylsilyl group, enhances its reactivity and potential biological applications.

- IUPAC Name : (2,4-difluoro-6-methoxy-3-trimethylsilylphenyl)boronic acid

- Molecular Formula : C10H15BF2O3Si

- Molecular Weight : 264.12 g/mol

The biological activity of (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid can be attributed to its ability to form complexes with metal catalysts, particularly palladium. This interaction facilitates the formation of carbon-carbon bonds through transmetalation processes in cross-coupling reactions, which are crucial in synthesizing complex organic molecules that can exhibit biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of boronic acids, including derivatives similar to (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid. For instance, research indicates that certain phenylboronic acids demonstrate moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values suggesting significant efficacy compared to established antibiotics .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| AN2690 | 0.5 | Candida albicans |

| 1 | 100 | Aspergillus niger |

| 2 | 50 | Bacillus cereus |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various boronic acids against E. coli and Bacillus cereus. The findings indicated that the presence of fluorine and methoxy groups enhanced the compounds' ability to disrupt bacterial cell walls .

- Antifungal Activity : Another study focused on the antifungal properties of related boronic acids against Candida albicans. The results demonstrated that certain derivatives exhibited significant antifungal activity at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.